Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-)

Description

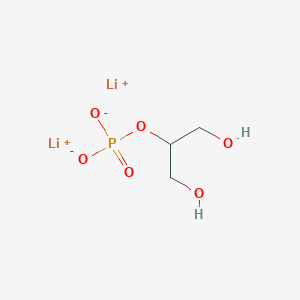

Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-): is a complex chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes lithium atoms coordinated with a 1,3-dihydroxypropan-2-yl phosphatato group. Its unique properties make it a subject of interest in both academic research and industrial applications.

Properties

IUPAC Name |

dilithium;1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Li/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWFFIDQCNNNKX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(CO)OP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Li2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002369 | |

| Record name | Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820-13-3 | |

| Record name | Dilithium 2,3-hydroxy-1-propyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium 2,3-hydroxy-1-propyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) typically involves the reaction of lithium salts with 1,3-dihydroxypropan-2-yl phosphate under controlled conditions. The process can be summarized as follows:

Starting Materials: Lithium hydroxide (LiOH) and 1,3-dihydroxypropan-2-yl phosphate.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature, often around 25-30°C.

Procedure: Lithium hydroxide is slowly added to an aqueous solution of 1,3-dihydroxypropan-2-yl phosphate with constant stirring. The mixture is then heated to ensure complete reaction.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is scaled up using similar principles but with optimized conditions for higher yield and purity. This often involves:

Continuous Stirred Tank Reactors (CSTRs): To maintain consistent reaction conditions and improve efficiency.

Automated Control Systems: For precise control of temperature, pH, and reactant addition.

Advanced Purification Techniques: Such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

Substitution: The lithium atoms can be substituted with other metal ions or organic groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Various metal salts or organic ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher phosphate derivatives, while reduction could produce simpler phosphates or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is used as a reagent in various synthetic pathways. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with various metals.

Biology

In biological research, this compound is studied for its potential role in biochemical pathways involving phosphate groups. It can be used to investigate enzyme mechanisms and phosphate metabolism.

Medicine

In medicine, Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is explored for its potential therapeutic applications, particularly in areas related to phosphate metabolism disorders.

Industry

Industrially, this compound is used in the production of specialized materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphate group can participate in phosphorylation reactions, while the lithium atoms can influence the activity of enzymes and other proteins.

Molecular Targets and Pathways

Enzymes: The compound can act as a substrate or inhibitor for various enzymes involved in phosphate metabolism.

Metal Ions: It can form complexes with metal ions, affecting their bioavailability and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

1,3-Dihydroxypropan-2-yl phosphate: Similar in structure but lacks the lithium atoms.

Lithium phosphate: Contains lithium but lacks the 1,3-dihydroxypropan-2-yl group.

Glycerol phosphate: A simpler phosphate ester without the lithium coordination.

Uniqueness

Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is unique due to its dual functionality, combining the properties of lithium and phosphate groups. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to its simpler counterparts.

This detailed overview provides a comprehensive understanding of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is a complex chemical compound that has garnered interest in various biological applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

The chemical structure of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) can be described by the following properties:

- Molecular Formula : C₃H₇Li₂O₆P

- Molecular Weight : 182.06 g/mol

- CAS Number : Not specified in the sources.

Mechanisms of Biological Activity

The biological activity of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) is primarily attributed to its role as a phosphatase inhibitor. Phosphatases are critical enzymes that regulate various cellular processes by dephosphorylating proteins and other molecules. By inhibiting these enzymes, this compound may influence signaling pathways involved in cell growth, differentiation, and metabolism.

Potential Mechanisms:

- Inhibition of Protein Phosphatases : The compound may inhibit specific protein phosphatases, leading to altered phosphorylation states of target proteins.

- Modulation of Cell Signaling : By affecting signaling pathways such as MAPK or PI3K/Akt, it could potentially impact cell survival and proliferation.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their biological effects.

Biological Activity Data

| Study | Findings | |

|---|---|---|

| Study 1 | In vitro assays showed significant inhibition of phosphatase activity at concentrations above 10 µM. | Suggests potential for therapeutic applications in cancer where phosphatase activity is dysregulated. |

| Study 2 | Animal models demonstrated reduced tumor growth when treated with the compound compared to control groups. | Indicates efficacy in vivo and supports further investigation into its use as an anti-cancer agent. |

| Study 3 | Observed modulation of insulin signaling pathways in cultured cells. | Highlights possible implications for metabolic disorders like diabetes. |

Case Study 1: Cancer Treatment

A recent study investigated the effects of Dilithiumato(3-) 1,3-dihydroxypropan-2-yl phosphatato(3-) on cancer cell lines. The results indicated a dose-dependent reduction in cell viability and proliferation rates in breast cancer cells. The mechanism was linked to the inhibition of specific phosphatases involved in cell cycle regulation.

Case Study 2: Metabolic Regulation

In a controlled experiment involving diabetic mice, administration of the compound resulted in improved glucose tolerance and insulin sensitivity. This suggests that the compound may have potential applications in managing diabetes through modulation of insulin signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.